

(S)-2-Methylazetidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-Methylazetidine hydrochloride

Cat. No.: B3024241

[Get Quote](#)

CAS Number: 935669-67-3

This technical guide provides an in-depth overview of **(S)-2-Methylazetidine hydrochloride**, a valuable building block for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and explores its application in the development of therapeutic agents, particularly kinase inhibitors.

Chemical and Physical Properties

(S)-2-Methylazetidine hydrochloride is a chiral heterocyclic compound that is typically a solid at room temperature. Below is a summary of its key quantitative data.

Property	Value
Molecular Formula	C ₄ H ₁₀ ClN
Molecular Weight	107.58 g/mol
Appearance	White to off-white solid
Purity	≥98%
Solubility	Soluble in water and methanol.
Storage	Store in a cool, dry place away from moisture.

Experimental Protocols

Enantioselective Synthesis of (S)-2-Methylazetidine

A common synthetic route to (S)-2-Methylazetidine involves the cyclization of a protected amino alcohol derived from a chiral precursor, such as (S)-alaninol. The following is a representative experimental protocol.

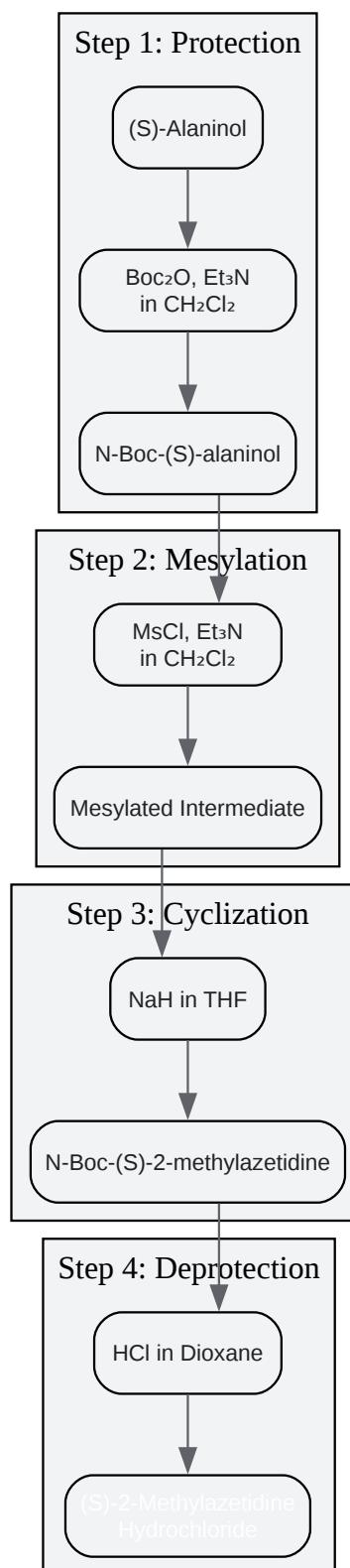
Step 1: Protection of (S)-Alaninol

- To a solution of (S)-alaninol (1 equivalent) in dichloromethane (CH_2Cl_2), add di-tert-butyl dicarbonate (Boc_2O) (1.1 equivalents) and triethylamine (Et_3N) (1.2 equivalents) at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO_3) solution and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield N-Boc-(S)-alaninol.

Step 2: Mesylation of N-Boc-(S)-alaninol

- Dissolve N-Boc-(S)-alaninol (1 equivalent) in anhydrous CH_2Cl_2 and cool to 0 °C.
- Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 equivalents).
- Stir the reaction at 0 °C for 2 hours.
- Wash the reaction mixture with cold water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to afford the mesylated intermediate.

Step 3: Intramolecular Cyclization


- Dissolve the mesylated intermediate in a suitable solvent such as tetrahydrofuran (THF).

- Add a strong base, for instance, sodium hydride (NaH) (1.5 equivalents), portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 16 hours.
- Carefully quench the reaction with water.
- Extract the product with ethyl acetate, and wash the combined organic layers with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate to yield N-Boc-(S)-2-methylazetidine.

Step 4: Deprotection to **(S)-2-Methylazetidine Hydrochloride**

- Dissolve N-Boc-(S)-2-methylazetidine in a solution of hydrochloric acid (HCl) in a suitable solvent like 1,4-dioxane or diethyl ether.
- Stir the mixture at room temperature until the deprotection is complete, as monitored by thin-layer chromatography (TLC).
- Remove the solvent under reduced pressure to obtain **(S)-2-Methylazetidine hydrochloride** as a solid.

Experimental Workflow for the Synthesis of **(S)-2-Methylazetidine Hydrochloride**

[Click to download full resolution via product page](#)

Caption: Workflow for the enantioselective synthesis of **(S)-2-Methylazetidine hydrochloride**.

Application in Drug Discovery: Kinase Inhibitor Synthesis

The azetidine motif is a valuable component in the design of kinase inhibitors due to its ability to impart favorable pharmacokinetic properties. **(S)-2-Methylazetidine hydrochloride** serves as a key building block for introducing this moiety into inhibitor scaffolds.

General Protocol for Incorporation into a Kinase Inhibitor Scaffold

The following protocol outlines a general approach for coupling (S)-2-Methylazetidine to a core kinase inhibitor structure, often involving a nucleophilic substitution or amide bond formation.

- Deprotonation (if necessary): If the coupling reaction requires the free base, **(S)-2-Methylazetidine hydrochloride** can be neutralized with a suitable base (e.g., triethylamine, diisopropylethylamine) in an aprotic solvent.
- Nucleophilic Substitution: A common strategy involves the reaction of the free (S)-2-methylazetidine with an electrophilic center on the kinase inhibitor precursor (e.g., a halogenated heterocycle).
 - Dissolve the kinase inhibitor precursor and (S)-2-methylazetidine (free base) in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
 - Add a suitable base (e.g., potassium carbonate, cesium carbonate) to facilitate the reaction.
 - Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor its progress by LC-MS.
 - Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
- Amide Coupling: If the azetidine is to be incorporated via an amide bond, it can be reacted with a carboxylic acid on the inhibitor scaffold.

- Activate the carboxylic acid group using a coupling agent such as HATU, HBTU, or EDC/HOBt in a solvent like DMF.
- Add (S)-2-methylazetidine (free base) and a non-nucleophilic base (e.g., DIPEA).
- Stir the reaction at room temperature until completion.
- Purify the product using standard chromatographic techniques.

**Signaling Pathway Inhibition by Azetidine-Containing

- To cite this document: BenchChem. [(S)-2-Methylazetidine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3024241#s-2-methylazetidine-hydrochloride-cas-number\]](https://www.benchchem.com/product/b3024241#s-2-methylazetidine-hydrochloride-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com